

Commercial Suppliers and Application Notes for Guignardone K and Related Compounds

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For Researchers, Scientists, and Drug Development Professionals

Guignardone K, a meroterpenoid originating from the endophytic fungus Guignardia sp., has demonstrated notable antifungal properties, particularly in synergistic combinations with established antifungal agents. This document provides an overview of commercial suppliers for **Guignardone K**, along with detailed application notes and protocols for its use in antifungal research, based on published scientific literature.

Commercial Availability

Guignardone K is available for research purposes from the following supplier:

Supplier	Product Name	CAS Number	Purity
MedChemExpress	Guignardone K	1825374-58-0	>98%

Note: Availability and purity may vary. Please consult the supplier's website for the most current information.

Application Notes

Primary Application: Antifungal Agent, particularly synergistic activity with fluconazole against Candida albicans.



Guignardone K has been shown to exhibit potent synergistic antifungal activity when used in combination with fluconazole against Candida albicans. This suggests its potential in overcoming fluconazole resistance or in reducing the effective dose of fluconazole, thereby minimizing potential side effects. Research indicates that **Guignardone K** can also inhibit the formation of C. albicans biofilms, a key virulence factor in persistent fungal infections.

Quantitative Data Summary

The following table summarizes the synergistic antifungal activity of **Guignardone K** and a related compound, Guignardone I, in combination with fluconazole against Candida albicans (ATCC 90028), as reported by Li et al. (2015).

Compound	Concentration (µg/mL)	Fluconazole Concentration (µg/mL)	Fractional Inhibitory Concentration Index (FICI)	Interpretation
Guignardone K	6.3	0.031	0.23	Synergistic
Guignardone I	6.3	0.031	0.19	Synergistic

FICI \leq 0.5 indicates a synergistic effect.

Experimental Protocols

The following are detailed protocols for assessing the antifungal and anti-biofilm activity of **Guignardone K**.

Protocol 1: Synergistic Antifungal Susceptibility Testing (Checkerboard Broth Microdilution Assay)

This protocol is adapted from the methodology described by Li et al. (2015) to determine the synergistic effect of **Guignardone K** and fluconazole against Candida albicans.

Materials:

Guignardone K



- Fluconazole
- Candida albicans strain (e.g., ATCC 90028)
- RPMI 1640 medium buffered with MOPS
- Sterile 96-well microtiter plates
- Spectrophotometer (for inoculum preparation)
- Plate reader (for endpoint determination)

Procedure:

- Inoculum Preparation:
 - Culture C. albicans on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
 - Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
 - \circ Dilute the suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.
- Drug Dilution (Checkerboard Setup):
 - Prepare a stock solution of Guignardone K and fluconazole in a suitable solvent (e.g., DMSO).
 - In a 96-well plate, serially dilute Guignardone K horizontally and fluconazole vertically in RPMI 1640 medium. This creates a matrix of varying concentrations of both compounds.
- · Inoculation:
 - Add 100 μL of the prepared C. albicans inoculum to each well of the microtiter plate containing the drug dilutions.



- Include a drug-free well as a positive growth control and an un-inoculated well as a negative control.
- Incubation:
 - Incubate the plate at 35°C for 24-48 hours.
- Endpoint Determination:
 - Determine the Minimum Inhibitory Concentration (MIC) for each compound alone and in combination. The MIC is the lowest concentration that causes a significant inhibition of visible growth compared to the positive control.
- Data Analysis:
 - Calculate the Fractional Inhibitory Concentration (FIC) for each compound:
 - FIC of Guignardone K = (MIC of Guignardone K in combination) / (MIC of Guignardone K alone)
 - FIC of Fluconazole = (MIC of Fluconazole in combination) / (MIC of Fluconazole alone)
 - Calculate the FICI by summing the individual FICs: FICI = FIC of Guignardone K + FIC of Fluconazole.
 - Interpret the results: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 4.0 = Indifference; FICI > 4.0 = Antagonism.

Protocol 2: Candida albicans Biofilm Inhibition Assay (Crystal Violet Method)

This protocol assesses the ability of **Guignardone K** to inhibit the formation of C. albicans biofilms.

Materials:

Guignardone K



- · Candida albicans strain
- RPMI 1640 medium
- Sterile 96-well flat-bottom microtiter plates
- Phosphate-buffered saline (PBS)
- 0.1% (w/v) Crystal Violet solution
- 95% Ethanol
- Plate reader

Procedure:

- Inoculum Preparation:
 - Prepare a standardized C. albicans suspension in RPMI 1640 medium as described in Protocol 1.
- Biofilm Formation and Treatment:
 - \circ Add 100 μL of the fungal inoculum to the wells of a 96-well plate.
 - Add 100 μL of RPMI 1640 medium containing the desired concentration of Guignardone
 K to the wells. Include a drug-free control.
 - Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
- · Washing:
 - \circ Gently wash the wells twice with 200 μ L of PBS to remove non-adherent cells.
- Staining:
 - $\circ~$ Add 100 μL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.



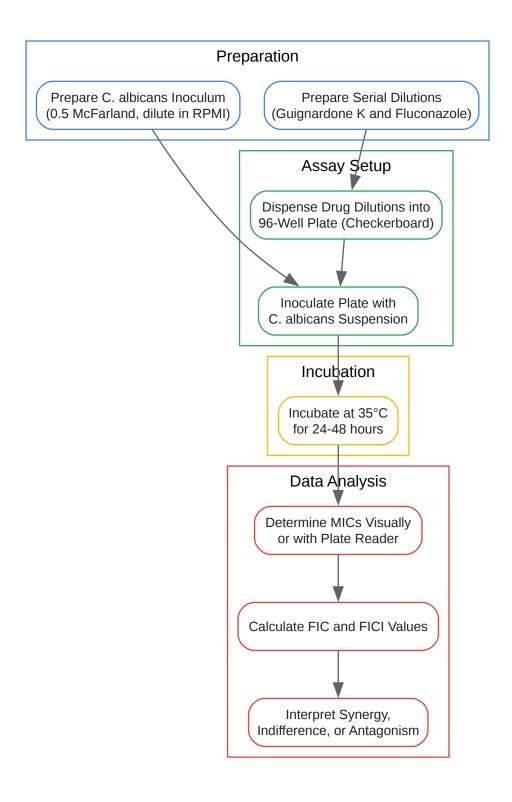
- Washing:
 - Wash the wells three times with 200 μL of sterile distilled water to remove excess stain.
- Destaining:
 - $\circ~$ Add 200 μL of 95% ethanol to each well and incubate for 10-15 minutes to solubilize the stain.
- · Quantification:
 - Transfer 100 μL of the ethanol-solubilized crystal violet from each well to a new plate.
 - Measure the absorbance at 570 nm using a plate reader. The absorbance is proportional
 to the biofilm biomass.

Signaling Pathways and Mechanisms of Action

The precise mechanism of action and the specific signaling pathways affected by **Guignardone K** in fungal cells have not yet been fully elucidated. As a meroterpenoid, it is plausible that its antifungal activity could stem from various mechanisms, such as disruption of cell membrane integrity, inhibition of key fungal enzymes, or interference with cellular signaling processes. The synergistic effect with fluconazole, an inhibitor of ergosterol biosynthesis, suggests that **Guignardone K** might act on a complementary pathway, potentially weakening the fungal cell wall or membrane, thereby enhancing the efficacy of fluconazole. Further research is required to delineate the exact molecular targets of **Guignardone K**.

Visualizations

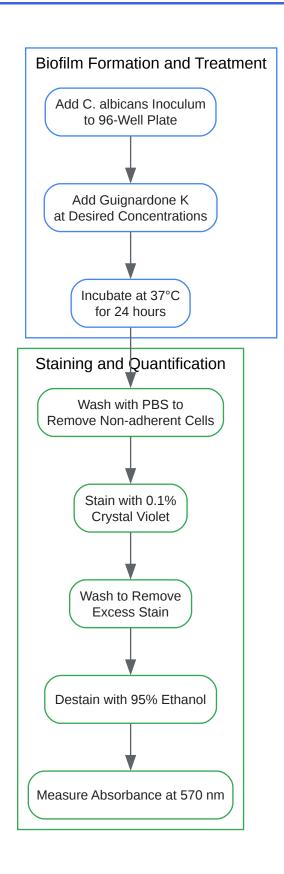




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Caption: Workflow for the synergistic antifungal checkerboard assay.





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